molecular formula C8H12OS B2429752 1-(5-Methylthiophen-3-yl)propan-1-ol CAS No. 1481986-80-4

1-(5-Methylthiophen-3-yl)propan-1-ol

Cat. No.: B2429752
CAS No.: 1481986-80-4
M. Wt: 156.24
InChI Key: ZMNNXASBAJHXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylthiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C8H12OS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound features a thiophene ring substituted with a methyl group at the 5-position and a propanol group at the 1-position.

Scientific Research Applications

1-(5-Methylthiophen-3-yl)propan-1-ol has several scientific research applications, including:

Future Directions

Thiophene and its derivatives, including “1-(5-Methylthiophen-3-yl)propan-1-ol”, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that future research will focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.

Preparation Methods

The synthesis of 1-(5-Methylthiophen-3-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the alkylation of 5-methylthiophene with a suitable alkylating agent, followed by reduction to introduce the propanol group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(5-Methylthiophen-3-yl)propan-1-ol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic reagents like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Methylthiophen-3-yl)propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-methylthiophen-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNNXASBAJHXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of compound 83-2 (1.47 g) and p-toluenesulfonic acid monohydrate (10.0 mg) in methanol (20 ml) was stirred at room temperature for 17 hr. Triethylamine (0.10 ml) was added to the reaction mixture, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-70:30) to give the object product (0.73 g) as a brown oil.
[Compound]
Name
compound 83-2
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.